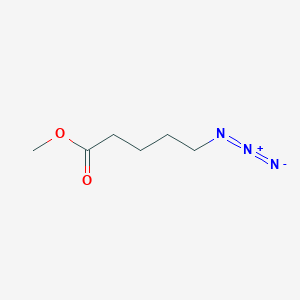

Methyl 5-azidopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEZMRVNSROGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561681 | |

| Record name | Methyl 5-azidopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127811-93-2 | |

| Record name | Methyl 5-azidopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Azidopentanoate and Analogous Azido Esters

Direct Azidation Approaches

Direct azidation methods are particularly prominent for the synthesis of α-azido esters, which are valuable building blocks in medicinal chemistry. These strategies involve the formation of a carbon-nitrogen bond at the α-position of the ester.

Mitsunobu Reaction for α-Azido Ester Synthesis

The Mitsunobu reaction provides a powerful method for converting α-hydroxy esters into α-azido esters with a complete inversion of stereochemistry. organic-chemistry.org This transformation is highly valued for its reliability and stereospecificity, making it a key tool for synthesizing optically active α,α-disubstituted amino acids. organic-chemistry.org The reaction typically employs hydrazoic acid (HN₃) as the nucleophile, generated in situ or used in solution. The process is mediated by a combination of a phosphine (B1218219), such as trimethylphosphine (PMe₃), and an azodicarboxylate, like 1,1'-(azodicarbonyl)dipiperidine (ADDP). organic-chemistry.org

Optimization studies have shown that using ADDP and the less bulky PMe₃ in a solvent like THF can lead to high conversion rates at room temperature, even for sterically hindered tertiary alcohols. organic-chemistry.org This method avoids the harsh conditions associated with other substitution reactions and preserves the optical purity of the product.

Table 1: Mitsunobu Azidation of Chiral α-Hydroxy Esters

| Substrate (α-Hydroxy Ester) | Reagents | Product (α-Azido Ester) Yield | Stereochemistry |

|---|---|---|---|

| Chiral tertiary α-hydroxy ester | HN₃, ADDP, PMe₃ | High chemical yield | Complete inversion |

Metal-Free Azide (B81097) Insertion Strategies

Recent advancements have led to the development of metal-free azidation techniques, which are advantageous for avoiding transition metal contamination in the final products. One such method involves the direct azidation of unactivated aliphatic C-H bonds using sulfonyl azides as the azide source. nih.gov This process is operationally simple and can be applied to complex molecules in the later stages of a synthesis. nih.gov

Another notable metal-free approach is the azidation of α-hydroxy esters and ketones using azidotrimethylsilane (TMSN₃) catalyzed by perchloric acid (HClO₄). This reaction proceeds efficiently at room temperature and is compatible with a wide range of functional groups. The operational simplicity and the ready availability of the catalyst make it a practical method for preparing Cα-tetrasubstituted α-amino acid derivatives through a one-pot azidation and hydrogenation sequence. Furthermore, a metal-free azide insertion into α-aryl α-diazoesters can be catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃), offering good yields under mild conditions. organic-chemistry.org

Iron-Catalyzed Alkylazidation of Alkenes to α-Azido Esters

Iron catalysis offers a cost-effective and environmentally benign method for synthesizing α-azido esters. A significant development is the iron-catalyzed alkylazidation of dehydroamino acids. nih.govorganic-chemistry.org This reaction uses peroxides as alkyl radical precursors and trimethylsilyl azide (TMSN₃) as the azide source to generate α-alkyl-α-azido α-amino esters. nih.govorganic-chemistry.org

The reaction is typically catalyzed by iron(II) triflate (Fe(OTf)₂) and proceeds under mild conditions, furnishing yields ranging from 18% to 94%. nih.govorganic-chemistry.org This method is notable for its broad substrate scope, tolerating various functional groups and allowing for the introduction of diverse alkyl chains. organic-chemistry.org The resulting azidated amino esters are versatile intermediates that can be further functionalized into complex peptide structures. nih.govorganic-chemistry.org

Table 2: Iron-Catalyzed Alkylazidation of Dehydroamino Acids

| Dehydroamino Acid Substrate | Alkyl Peroxide | Azide Source | Catalyst | Yield (%) |

|---|---|---|---|---|

| N-Benzoyl dehydroalanine methyl ester | Di-tert-butyl peroxide | TMSN₃ | Fe(OTf)₂ | 85 |

| N-Acetyl dehydroalanine ethyl ester | Lauroyl peroxide | TMSN₃ | Fe(OTf)₂ | 76 |

| N-Boc dehydrovaline methyl ester | Benzoyl peroxide | TMSN₃ | Fe(OTf)₂ | 64 |

Application of Hypervalent Iodine Reagents in α-Azido Ester Formation

Hypervalent iodine(III) reagents are effective mediators for the α-azidation of carbonyl compounds. These reagents can be used to generate azidating species in situ from common azide sources like sodium azide (NaN₃) or TMSN₃. The reaction of β-dicarbonyl compounds with molecular iodine and sodium azide in aqueous DMSO provides a general route to geminal diazides. organic-chemistry.org For the synthesis of α-azido esters, a combination of an iodine(III) reagent, such as iodosylbenzene or (diacetoxyiodo)benzene, and TMSN₃ can achieve C–N cross-coupling with silyl enol ethers to produce ketoazides in very good yields. organic-chemistry.org

Esterification Routes Utilizing Azido-Functionalized Precursors

In contrast to the direct azidation of esters, an alternative and highly effective strategy involves the synthesis of Methyl 5-azidopentanoate from precursors that already contain either the azide or the ester functionality. This approach is the most common for preparing ω-azido esters.

One primary pathway is the esterification of an azido-functionalized carboxylic acid. Specifically, 5-azidopentanoic acid can be converted to this compound through standard acid-catalyzed esterification with methanol (B129727). broadpharm.comcaymanchem.com This method is straightforward and benefits from the commercial availability of the starting azido (B1232118) acid.

Perhaps the most direct and widely used method is the nucleophilic substitution of a precursor ester containing a good leaving group. Methyl 5-bromopentanoate serves as an excellent substrate for this transformation. nih.govmatrix-fine-chemicals.com The reaction with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), proceeds via an Sₙ2 mechanism to yield this compound in high yield.

Reaction Scheme: Synthesis from Methyl 5-bromopentanoate Br-(CH₂)₄-COOCH₃ + NaN₃ → N₃-(CH₂)₄-COOCH₃ + NaBr

This route is highly efficient for preparing terminal azido esters and is amenable to large-scale production.

Scalable Synthesis Protocols for Research and Development

For research and development purposes, where larger quantities of this compound may be required, scalability is a critical factor. The synthetic route with the highest potential for large-scale production is the nucleophilic substitution of Methyl 5-bromopentanoate with sodium azide. nih.govmatrix-fine-chemicals.com

This protocol offers several advantages for scalability:

Cost-Effectiveness : The starting materials, Methyl 5-bromopentanoate and sodium azide, are readily available and relatively inexpensive.

High Efficiency : The Sₙ2 reaction is typically high-yielding and proceeds cleanly, simplifying purification.

Robustness : The reaction conditions are well-established and tolerant of minor variations, making the process reliable and reproducible on a larger scale.

In contrast, while methods like the Mitsunobu reaction and iron-catalyzed azidation are powerful for creating complex, stereodefined α-azido esters, they are often less suitable for the bulk synthesis of a simple ω-azido ester like this compound. organic-chemistry.orgorganic-chemistry.org The higher cost of reagents (e.g., ADDP, phosphines, specialized ligands) and the need for more stringent reaction control can limit their industrial applicability for this specific target molecule. The metal-free C-H azidation methods, however, show promise for future scalable applications due to their operational simplicity. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Azidopentanoate Systems

Reactivity of the Azido (B1232118) Moiety

The reactivity of methyl 5-azidopentanoate is predominantly centered around the azido group. This functional group serves as a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions and reductions. These reactions are fundamental to its application in bioconjugation and materials science, allowing for the covalent linkage of this molecule to other chemical entities.

The azide (B81097) functional group in this compound can act as a 1,3-dipole, readily participating in cycloaddition reactions with suitable dipolarophiles, such as alkynes. These reactions are central to the concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgnih.gov This reaction exhibits a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The reaction is robust, tolerating a wide range of functional groups and proceeding under mild, often aqueous, conditions over a pH range of 4 to 12. organic-chemistry.org

The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The reaction kinetics can be complex and are influenced by factors such as the concentration of reactants, the presence of accelerating ligands, and the copper source. researchgate.netnih.gov For instance, the use of ultrasound in conjunction with metallic copper as the catalyst can significantly enhance reaction rates. nih.gov While specific kinetic data for this compound is not extensively reported, as a primary alkyl azide, it is expected to be a highly reactive partner in CuAAC reactions. The steric and electronic properties of the ester group in this compound are not expected to significantly hinder the reaction rate. ysu.am

The scope of the CuAAC reaction with respect to this compound is broad, allowing for its conjugation to a wide variety of alkyne-containing molecules, from small organic compounds to large biomolecules and polymers.

| Factor | Influence on Reaction | Example |

|---|---|---|

| Copper(I) Source | In situ generation from Cu(II) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate) is common and convenient. | CuSO₄/Sodium Ascorbate |

| Ligands | Coordinating ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. | Tris(triazolylmethyl)amine ligands |

| Solvent | The reaction is tolerant of a wide range of solvents, including aqueous media, which is advantageous for biological applications. | Water, t-BuOH/H₂O, DMF |

| Temperature | Reactions are often carried out at room temperature, although gentle heating can sometimes increase the rate. | 25°C - 40°C |

To address the cytotoxicity concerns associated with the copper catalyst in CuAAC for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. mdpi.comnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. mdpi.comresearchgate.net The release of ring strain is the driving force for this cycloaddition. nih.gov

This compound, as a small alkyl azide, is a suitable substrate for SPAAC reactions. The kinetics of SPAAC are generally slower than CuAAC, but modifications to the cyclooctyne structure, such as the incorporation of electron-withdrawing groups, can enhance the reaction rate. mdpi.comnih.gov Different cyclooctyne derivatives, such as dibenzoazacyclooctyne (DBCO), have been developed to improve reaction kinetics and stability. researchgate.netiris-biotech.de The choice of cyclooctyne allows for the tuning of the reaction rate and properties of the resulting conjugate.

SPAAC is a key bioorthogonal reaction, allowing for the specific labeling of azide-modified biomolecules in their native environment. website-files.com For example, cells can be metabolically labeled with an azido-sugar, and then a cyclooctyne-functionalized probe can be used to visualize or isolate the modified biomolecules. scispace.com

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) | None (strain-promoted) |

| Reaction Rate | Faster | Slower |

| Bioorthogonality | Potential cytotoxicity from copper catalyst | Highly bioorthogonal, suitable for in vivo applications |

| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO) |

While the reaction of this compound with a pre-formed alkyne is common, it can also participate in three-component coupling reactions to generate 1,2,3-triazoles. In these reactions, the azide, alkyne, and a third component are combined in a single pot. For example, a multicomponent reaction can be designed where the azide and alkyne functionalities are generated in situ, followed by an intramolecular azide-alkyne cycloaddition. mdpi.com

More relevant to this compound is its use in intermolecular three-component reactions. For instance, a copper-catalyzed reaction between an alkyne, an azide (such as this compound), and another component can lead to the formation of more complex triazole derivatives. beilstein-journals.org These reactions offer a convergent approach to building molecular complexity from simple starting materials.

The azide group of this compound can be reduced to a primary amine, providing a route to amino esters. Several methods are available for this transformation, with the Staudinger reaction and its modifications being particularly significant, especially in the context of chemical biology.

The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which is then hydrolyzed in water to produce a primary amine and a phosphine oxide. sigmaaldrich.comresearchgate.net The Staudinger ligation is a modification of this reaction that allows for the formation of a stable amide bond. thermofisher.comnih.gov This is achieved by incorporating an electrophilic trap, typically a methyl ester, ortho to the phosphorus atom on one of the aryl groups of the phosphine. nih.govsigmaaldrich.com

In the context of this compound, the reaction proceeds as follows:

The phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. ysu.am

This intermediate loses dinitrogen to form an aza-ylide. ysu.am

The aza-ylide then undergoes intramolecular cyclization, with the nitrogen attacking the ortho-ester group on the phosphine.

This is followed by hydrolysis to yield a stable amide-linked product and the corresponding phosphine oxide. researchgate.net

Thermal and Photochemical Decomposition Pathways

Organic azides like this compound can undergo decomposition upon heating (thermolysis) or irradiation with UV light (photolysis) to extrude dinitrogen (N₂) and form a highly reactive nitrene intermediate. rsc.orgscispace.comresearchgate.net

R-N₃ --(Δ or hν)--> R-N + N₂

The decomposition is a stepwise process where the initial, rate-determining step is the formation of the nitrene. rsc.orgscispace.com This intermediate is electron-deficient, with only six valence electrons on the nitrogen atom, making it highly reactive. Nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons). Photochemical decomposition typically yields the singlet nitrene, while thermal decomposition can produce either, though the singlet is often the primary product. scispace.comias.ac.in

The subsequent reactions of the generated alkyl nitrene are diverse and rapid. Key reaction pathways include: researchgate.netnih.gov

Intramolecular C-H Insertion: The nitrene can insert into a C-H bond within the same molecule. For the nitrene derived from this compound, insertion into the C-H bonds of the alkyl chain would lead to the formation of substituted piperidines. This is a powerful method for synthesizing N-heterocycles. wikipedia.orgnih.gov

Rearrangement: A common pathway for alkyl nitrenes is a 1,2-hydride shift, which results in the formation of an imine. researchgate.netias.ac.in

Dimerization: At high concentrations, nitrene intermediates can dimerize to form azo compounds (R-N=N-R). nih.gov

Direct photolysis of some alkyl azides has been proposed to proceed through a concerted rearrangement from an excited state of the azide, bypassing a discrete nitrene intermediate to form imines directly. wikipedia.orgacs.org

A significant class of reactions involving organic azides is ring expansion, most notably the Schmidt reaction. imperial.ac.uk This reaction typically involves the treatment of a ketone or aldehyde with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amide or lactam. slideshare.netwikipedia.org When applied to cyclic ketones, the Schmidt reaction results in the insertion of a nitrogen atom into the ring, leading to a ring-expanded lactam. slideshare.net

The mechanism for a cyclic ketone involves protonation of the carbonyl, followed by nucleophilic attack of the azide to form an azidohydrin intermediate. libretexts.org Subsequent dehydration and rearrangement with migration of one of the α-carbon atoms leads to the expanded lactam after tautomerization. wikipedia.org

While the classical Schmidt reaction uses hydrazoic acid, intramolecular versions using tethered alkyl azides have become powerful tools in synthesis. libretexts.orgchimia.ch For example, a molecule containing both a ketone and an azide group separated by a suitable linker can undergo an acid-catalyzed intramolecular cyclization and rearrangement to form bicyclic lactams. chimia.ch

Nucleophilic and Electrophilic Properties of the Azido Group

The azide functional group (–N₃) exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, although its nucleophilic character is more commonly exploited. wikipedia.org Organic azides are considered ambiphilic dipoles. acs.orgnih.gov

As a nucleophile, the terminal nitrogen atom (Nγ) of the azide can attack electrophilic centers. wikipedia.org This property is fundamental to its use in 1,3-dipolar cycloaddition reactions, such as the renowned azide-alkyne Huisgen cycloaddition ("click chemistry"), where the azide reacts with an alkyne to form a stable triazole ring. masterorganicchemistry.com The reaction generally proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the azide with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. acs.orgnih.gov

Conversely, the azide group can exhibit electrophilic character. Reactions with strong nucleophiles can occur, and this behavior is enhanced when electron-withdrawing groups are attached to the azide, which lowers the energy of the azide's LUMO. acs.orgresearchgate.net For instance, perfluoroaryl azides are significantly more electrophilic than their non-fluorinated analogs and react readily with nucleophiles like enamines or enolates. acs.org While a simple alkyl azide like this compound is not strongly electrophilic, its internal nitrogen atom (Nα) can be attacked by certain electrophiles. wikipedia.org

Influence of Intramolecular Interactions on Azide Reactivity (e.g., Hydrogen Bonding)

The reactivity of an azide group can be significantly modulated by intramolecular interactions, such as hydrogen bonding. rsc.orgelsevierpure.com While this compound itself lacks a strong hydrogen bond donor, the principle can be illustrated with related systems. In molecules like α-azido secondary acetamides, an intramolecular hydrogen bond can form between the amide N-H and the α-nitrogen of the azide group. rsc.orgchemrxiv.org

This interaction has been shown to "tame" the azide's reactivity in a selective manner. rsc.orgelsevierpure.com DFT calculations and experimental evidence suggest that this hydrogen bonding can promote the electrophilic nature of the azide while suppressing its nucleophilic reactions. rsc.org For example, in the presence of an unhindered primary alkyl azide, an α-azido secondary acetamide (B32628) will preferentially undergo a Staudinger-Bertozzi ligation (an electrophilic reaction of the azide). rsc.org This selectivity is attributed to the hydrogen bond withdrawing electron density from the azide, making it more susceptible to attack by a nucleophilic phosphine. The shift of the azide's antisymmetric stretching vibration (νN-N) to a higher energy in IR spectra can be an indicator of this effect, as it suggests an increase in the N-N triple bond character. nih.gov Such subtle, non-covalent interactions provide a sophisticated mechanism for controlling chemoselectivity in molecules with multiple reactive sites.

Reactivity of the Ester Moiety

The methyl ester functional group in this compound presents a site for characteristic ester reactions, which can occur concurrently or selectively under various conditions. The reactivity of this moiety is crucial in synthetic planning, as it can be intentionally transformed or may undergo unintended side reactions.

The hydrolysis of the methyl ester group in this compound involves its conversion to the corresponding carboxylic acid, 5-azidopentanoic acid, with the liberation of methanol (B129727). This reaction is typically catalyzed by acid or base. In acidic media, the process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water researchgate.net.

Table 1: Expected Products of this compound Hydrolysis

| Reactant | Reagent | Product 1 | Product 2 |

|---|

Transesterification is a process in which the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : Under acidic conditions, the reaction mechanism is initiated by the protonation of the carbonyl oxygen. This is followed by a nucleophilic attack from the new alcohol (e.g., ethanol) on the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the deprotonation of the resulting carbonyl yields the new ester (e.g., ethyl 5-azidopentanoate) masterorganicchemistry.com. To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess as the solvent masterorganicchemistry.com.

Base-Catalyzed Transesterification : In the presence of a base, such as an alkoxide (e.g., sodium ethoxide), the reaction begins with the nucleophilic attack of the alkoxide on the electrophilic carbonyl carbon masterorganicchemistry.comyoutube.com. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to form the new ester youtube.com. This process is also an equilibrium, and using the corresponding alcohol as the solvent can shift the reaction toward the products youtube.com.

Table 2: General Conditions for Transesterification of this compound

| Catalyst Type | Reagents | Key Steps |

|---|---|---|

| Acid (e.g., H₂SO₄) | Excess R'-OH (e.g., Ethanol) | 1. Protonation of C=O. 2. Nucleophilic attack by R'-OH. 3. Elimination of Methanol. |

The methyl ester moiety in this compound is a relatively stable functional group. It is generally compatible with a wide range of reaction conditions that target the azide group. For instance, the azide can participate in cycloadditions (e.g., "click" chemistry) or reductions without affecting the ester.

However, the compatibility is condition-dependent. The ester group is sensitive to strong nucleophiles, strong acids, and strong bases. Therefore, when performing reactions on the azide, care must be taken to avoid conditions that could lead to unwanted hydrolysis or transesterification. For example, a Lewis acid-mediated reaction targeting the azide group must be planned by selecting a Lewis acid and solvent system that minimizes interaction with the ester's carbonyl oxygen organic-chemistry.org. The presence of the ester does not electronically influence the reactivity of the distal azide group to a significant degree due to the insulating polymethylene chain.

Combined Reactivity with Other Chemical Entities

The azide functional group of this compound can undergo complex transformations when reacting with carbonyl compounds in the presence of Lewis acids. These reactions often proceed through mechanisms analogous to the classical Schmidt and Mannich reactions.

Schmidt-Type Reactions : The classical Schmidt reaction involves the reaction of an azide with a carbonyl compound under acidic conditions, leading to rearrangement and the formation of an amine or amide chimia.ch. In a significant variation, alkyl azides like this compound can react with ketones, such as cyclic ketones, in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) organic-chemistry.orgoarjbp.com. This Lewis acid-promoted reaction can afford Schmidt-like insertion products, such as ε-lactams organic-chemistry.org. The mechanism is thought to involve the activation of the ketone by the Lewis acid, followed by a nucleophilic attack from the terminal nitrogen of the azide. Subsequent rearrangement with the expulsion of dinitrogen gas leads to the final product oarjbp.com. The regioselectivity of the rearrangement is a key consideration in these reactions oarjbp.com.

Table 3: Examples of Lewis Acids in Schmidt-Type Reactions of Alkyl Azides

| Lewis Acid | Substrate Example | Typical Product |

|---|---|---|

| Titanium tetrachloride (TiCl₄) | Cyclic Ketones | Ring-expanded Lactams |

| Boron trifluoride etherate (BF₃·OEt₂) | Azido Epoxides | Tricyclic Amino Ketones |

Mannich-Type Reactions from Azide Precursors : The traditional Mannich reaction is a three-component condensation to form a β-amino-carbonyl compound, known as a Mannich base wikipedia.org. While azides are not typical starting materials, certain alkyl azides can serve as precursors to key intermediates in Mannich-like processes organic-chemistry.org. Research has shown that under the influence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH), some alkyl azides (particularly benzylic ones) can undergo an acid-promoted rearrangement. This rearrangement generates an iminium species, which is a critical electrophilic intermediate in the standard Mannich reaction mechanism organic-chemistry.org. This in-situ generated iminium ion can then be trapped by a suitable nucleophile, such as a ketone enolate, to yield a product structurally analogous to a Mannich base organic-chemistry.org. This pathway demonstrates the versatility of the azide group in generating reactive intermediates that can participate in complex carbon-carbon bond-forming reactions.

Table of Mentioned Compounds

| Compound Name | Functional Groups |

|---|---|

| This compound | Methyl Ester, Alkyl Azide |

| 5-Azidopentanoic acid | Carboxylic Acid, Alkyl Azide |

| Methanol | Alcohol |

| Ethyl 5-azidopentanoate | Ethyl Ester, Alkyl Azide |

| Ethanol | Alcohol |

| Sodium ethoxide | Alkoxide |

| Titanium tetrachloride | Lewis Acid |

| Boron trifluoride etherate | Lewis Acid |

| Trifluoromethanesulfonic acid | Brønsted Acid |

Spectroscopic and Computational Characterization of Azidopentanoate Systems

Computational Chemistry for Mechanistic Insights and Property Prediction

Computational chemistry provides a powerful lens through which to view the behavior of molecules at the atomic level. By solving the equations of quantum mechanics, it is possible to predict molecular structures, properties, and reaction pathways with increasing accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure and reactivity of organic molecules. frontiersin.orgnih.gov For reactions involving methyl 5-azidopentanoate, such as 1,3-dipolar cycloadditions, DFT calculations can provide invaluable insights into the reaction mechanism. mdpi.com

Researchers can use DFT to:

Calculate the geometries of reactants, products, and transition states: This allows for a detailed visualization of the structural changes that occur during a reaction.

Investigate the influence of substituents and solvents: DFT can be used to model how changes in the molecular structure or the reaction environment affect the energetics and outcome of a reaction. nih.gov

For example, in the context of "click" chemistry, DFT calculations have been used extensively to study the transition states of azide-alkyne cycloaddition reactions, helping to explain the high efficiency and regioselectivity of these transformations. researchgate.netyoutube.com Such computational studies are essential for the rational design of new reactions and for a deeper understanding of the fundamental principles governing the reactivity of azido (B1232118) compounds like this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape and intermolecular interactions of molecules like this compound. These methods provide insights into the three-dimensional structures, flexibility, and interaction patterns of the molecule, which are crucial for understanding its physical properties and reactivity.

Conformational Analysis:

The conformational flexibility of this compound arises from the rotation around its single bonds. MM and MD simulations can be employed to identify the most stable conformations (local and global energy minima) and the energy barriers between them. In these simulations, the molecule is represented by a set of atoms connected by bonds, and the potential energy of the system is calculated using a force field.

A typical MM approach for conformational analysis involves a systematic or random search of the conformational space. The energy of each conformation is minimized to find the nearest local minimum. By comparing the energies of all found minima, the global minimum energy conformation can be identified.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that describes the molecule's dynamic behavior. This allows for the exploration of the conformational space and the statistical determination of the most populated conformations at a given temperature. The results of such simulations can reveal the preferred spatial arrangements of the ester and azido functional groups and the flexibility of the pentyl chain.

Table 1: Hypothetical Low-Energy Conformers of this compound from MM Simulations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-N) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5 | 45.2 |

| 2 | 0.85 | -65.2 | 25.1 |

| 3 | 1.20 | 68.9 | 15.7 |

| 4 | 1.85 | -175.3 | 14.0 |

Intermolecular Interactions:

MD simulations are particularly useful for studying the intermolecular interactions of this compound in a condensed phase, such as in a solvent or in the pure liquid. By simulating a system containing multiple molecules, the nature and strength of non-covalent interactions like van der Waals forces and dipole-dipole interactions can be investigated.

The azide (B81097) group, with its linear and polar nature, and the ester group, with its carbonyl and ether functionalities, are expected to play significant roles in governing the intermolecular interactions. MD simulations can provide detailed information about the radial distribution functions between different atoms, which reveals the preferred distances and orientations between neighboring molecules. This information is valuable for understanding properties like boiling point, density, and solubility.

Table 2: Hypothetical Intermolecular Interaction Energies for a Pair of this compound Molecules from MD Simulations

| Interaction Type | Average Energy (kcal/mol) | Key Interacting Groups |

|---|---|---|

| van der Waals | -3.5 | Alkyl chains |

| Dipole-Dipole | -2.1 | Azide-Azide |

| Dipole-Dipole | -1.8 | Ester-Ester |

| Dipole-Dipole | -1.5 | Azide-Ester |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Predictability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or reactivity. nih.govmdpi.com For this compound, QSPR models can be developed to predict its reactivity in various chemical transformations, such as cycloaddition reactions or reductions of the azide group.

The development of a QSPR model involves several key steps:

Dataset Collection: A dataset of molecules with known experimental reactivity data is compiled. For predicting the reactivity of azides, this dataset would include a series of organic azides with varying structural features.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental reactivity. researchgate.net

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

For predicting the reaction rate of this compound in a specific reaction, a QSPR model could be developed using descriptors that capture the electronic properties of the azide group and the steric hindrance around it. For instance, descriptors like the partial charge on the terminal nitrogen atom of the azide, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and steric parameters could be important.

Table 3: Hypothetical QSPR Model for Predicting the Rate Constant (log k) of a [3+2] Cycloaddition Reaction of Alkyl Azides

| Descriptor | Coefficient | p-value |

|---|---|---|

| LUMO Energy | -0.85 | <0.001 |

| Partial Charge on N1 | -1.23 | <0.01 |

| Steric Hindrance Index | -0.45 | <0.05 |

| (Constant) | 2.50 | - |

Model Equation: log k = 2.50 - 0.85 * (LUMO Energy) - 1.23 * (Partial Charge on N1) - 0.45 * (Steric Hindrance Index)

Model Statistics: R² = 0.89, Q² = 0.82

By calculating the values of these descriptors for this compound, this QSPR model could then be used to predict its reaction rate constant, providing valuable insights for reaction design and optimization without the need for extensive experimental work.

Applications of Methyl 5 Azidopentanoate in Advanced Chemical and Biomedical Research

Integration into Bioconjugation and Bioorthogonal Labeling Strategies

The ability to selectively and efficiently label biomolecules, surfaces, and nanoparticles is crucial for understanding and manipulating biological processes. Methyl 5-azidopentanoate, through its azide (B81097) functionality, plays a significant role in these bioconjugation and bioorthogonal labeling strategies.

Functionalization of Biomolecules (e.g., Peptides, Proteins, Nucleic Acids)

The azide group of this compound allows for its covalent attachment to biomolecules that have been modified to contain a terminal alkyne. This "click" reaction provides a powerful tool for the site-specific labeling of peptides, proteins, and nucleic acids. For instance, peptides synthesized with an alkyne-containing amino acid can be readily conjugated to this compound. This introduces a handle that can be further modified, for example, by hydrolyzing the methyl ester to a carboxylic acid, which can then be coupled to other molecules of interest. This strategy is valuable for creating complex peptide-based probes and therapeutics. qyaobio.combachem.combachem.combiosyntan.de

Similarly, proteins can be engineered to incorporate unnatural amino acids with alkyne side chains, enabling their specific labeling with this compound. This approach has been instrumental in the development of methods for studying protein function, localization, and interactions within the complex environment of the cell. rsc.orgnih.gov

In the realm of nucleic acids, oligonucleotides can be synthesized with alkyne modifications at specific positions. These modified nucleic acids can then be "clicked" with this compound to introduce new functionalities. This has applications in the development of diagnostic probes, therapeutic oligonucleotides, and tools for studying nucleic acid biology. glenresearch.comnih.govgenelink.combiosyn.comgenelink.com

| Biomolecule | Functionalization Strategy | Potential Application of this compound |

| Peptides | Incorporation of alkyne-containing amino acids | Introduction of a modifiable linker for drug conjugation or probe attachment. qyaobio.combachem.combachem.combiosyntan.de |

| Proteins | Site-specific incorporation of unnatural alkyne-bearing amino acids | Labeling for imaging, purification, and interaction studies. rsc.orgnih.gov |

| Nucleic Acids | Synthesis with alkyne-modified nucleobases or backbone | Development of diagnostic probes and functionalized therapeutic oligonucleotides. glenresearch.comnih.govgenelink.combiosyn.comgenelink.com |

Development of Fluorescent and Photoaffinity Probes for Biological Systems

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes in real-time. This compound serves as a valuable linker in the synthesis of such probes. By reacting an alkyne-modified fluorophore with this compound, a fluorescent tag with a reactive handle (the methyl ester) can be created. This can then be attached to a targeting moiety to create a specific fluorescent probe. The azide group of this compound can also be used to attach it to an alkyne-modified biomolecule, which can then be visualized by reaction with an azide-reactive fluorescent dye. rsc.orgmdpi.comrsc.orgnih.gov

Photoaffinity probes are used to identify the binding partners of small molecules within a cell. These probes typically contain a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby molecules. This compound can be incorporated into photoaffinity probes as a linker to connect the photoreactive group and a reporter tag (like biotin (B1667282) for purification) to the small molecule of interest. The azide group allows for the efficient assembly of these probes using click chemistry. nih.govmdpi.comrsc.orguantwerpen.benih.govnih.govresearchgate.net

| Probe Type | Role of this compound | Example Application |

| Fluorescent Probes | Linker to connect a fluorophore to a targeting molecule or biomolecule. rsc.orgmdpi.comrsc.orgnih.gov | Imaging the localization of a specific protein within a cell. |

| Photoaffinity Probes | Linker to connect a photoreactive group and a reporter tag to a small molecule. nih.govmdpi.comrsc.orguantwerpen.benih.govnih.govresearchgate.net | Identifying the protein target of a drug candidate. |

Modification of Surfaces and Nanoparticles

The functionalization of surfaces and nanoparticles is a rapidly growing field with applications in diagnostics, drug delivery, and biomaterials. This compound can be used to modify surfaces, such as silica (B1680970) or gold, that have been pre-functionalized with alkyne groups. This introduces a layer of azide groups that can then be used to attach biomolecules or other functional moieties via click chemistry. This allows for the creation of "smart" surfaces that can interact with biological systems in a controlled manner. biosyn.comnih.govrsc.orgresearchgate.netnih.gov

Similarly, nanoparticles, such as gold nanoparticles or quantum dots, can be coated with a layer of this compound. This creates a versatile platform for the attachment of targeting ligands, drugs, and imaging agents. The resulting functionalized nanoparticles can be used for targeted drug delivery, medical imaging, and biosensing applications. meddocsonline.orgresearchgate.netnih.govrsc.org

Role in Drug Discovery and Medicinal Chemistry

This compound is also finding applications in the early stages of drug discovery and medicinal chemistry, where it is used as a versatile building block and a tool for target identification.

Synthesis of Novel Pharmacophores and Natural Product Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Medicinal chemists often synthesize libraries of compounds based on a known pharmacophore to optimize its drug-like properties. This compound can be used as a building block in the synthesis of novel pharmacophores. Its azide group can be converted to an amine, which is a common functional group in many pharmacophores, or it can be used in cycloaddition reactions to create heterocyclic scaffolds. The pentanoate chain provides a flexible linker that can be used to connect different parts of a pharmacophore. nih.gov

The derivatization of natural products is a common strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. This compound can be used to modify natural products that contain an alkyne group, or a group that can be converted to an alkyne. This allows for the introduction of new functionalities that can be further elaborated to create a library of natural product derivatives for biological screening.

Applications in Target-Guided Synthesis and Activity-Based Protein Profiling

Target-guided synthesis is a powerful approach for the discovery of potent and selective enzyme inhibitors. In this strategy, the enzyme itself is used as a template to assemble its own inhibitor from a mixture of reactive fragments. This compound can be used as a fragment in target-guided synthesis, where its azide group can react with an alkyne-containing fragment in the presence of the target enzyme to form a triazole-linked inhibitor. nih.gov

Activity-based protein profiling (ABPP) is a chemical proteomics technique used to identify and characterize the active enzymes in a complex biological sample. ABPP utilizes chemical probes that covalently bind to the active site of an enzyme. This compound can be used as a building block for the synthesis of activity-based probes. For example, it can be attached to a reactive group that targets a specific class of enzymes and a reporter tag (such as biotin or a fluorophore) can be attached via click chemistry to the azide group. These probes can be used to profile enzyme activity in healthy and diseased states, to identify new drug targets, and to screen for enzyme inhibitors. rsc.orgmdpi.comuantwerpen.benih.govnih.govubiqbio.com

| Application | Role of this compound | Significance in Drug Discovery |

| Target-Guided Synthesis | Azide-containing fragment for in-situ click chemistry. nih.gov | Discovery of potent and selective enzyme inhibitors. |

| Activity-Based Protein Profiling | Building block for the synthesis of azide-tagged activity-based probes. rsc.orgmdpi.comuantwerpen.benih.govnih.govubiqbio.com | Identification of new drug targets and screening for enzyme inhibitors. |

Development of Chemical Tools for Neurodegenerative Disorder Research

The study of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, is a complex field that requires sophisticated chemical tools to probe the underlying molecular mechanisms. While direct applications of this compound in this area are not extensively documented in mainstream research, its structural motifs are relevant to compounds studied in the context of neurodegeneration.

Methylglyoxal, a reactive dicarbonyl species, has been implicated in the pathology of Alzheimer's disease through the formation of advanced glycation end products (AGEs), which contribute to protein cross-linking and oxidative stress. nih.gov Research into methylxanthines, which share the methyl ester feature, has shown they can influence lipid homeostasis and exhibit neuroprotective effects by modulating pathways associated with neurodegenerative diseases. mdpi.commdpi.com These studies underscore the importance of methyl-containing compounds in the development of therapeutic strategies for neurodegenerative disorders. The azide group of this compound offers a versatile handle for "click chemistry," a powerful tool for linking molecules of interest, which could be leveraged to create novel probes and diagnostic agents for studying the progression of these diseases.

Contributions to Materials Science and Polymer Chemistry

The dual functionality of this compound makes it a valuable building block in the synthesis of advanced materials with tailored properties. Its ability to participate in both traditional polymerization reactions and highly efficient click chemistry conjugations has led to its use in the design of functional polymers, dendrimers, and supramolecular structures.

Design and Synthesis of Functional Polymers and Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. thno.org The azide group of this compound can be readily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to attach the molecule to alkyne-functionalized polymer backbones or dendrimer cores. mdpi.com This approach allows for the precise introduction of the pentanoate chain, which can be further modified or can impart specific properties such as hydrophobicity or serve as a spacer arm.

For instance, in the synthesis of drug delivery systems, the ester functionality can be hydrolyzed to a carboxylic acid, providing a point of attachment for therapeutic agents or targeting ligands. nih.govnih.gov The controlled architecture of dendrimers, facilitated by building blocks like this compound, allows for the creation of multifunctional platforms for theranostics, combining both therapeutic and diagnostic capabilities. thno.org

Table 1: Examples of Functional Polymers and Dendrimers Incorporating Azide Functionality

| Polymer/Dendrimer Type | Synthetic Strategy | Key Features | Potential Applications |

| PAMAM Dendrimer Conjugates | Copper-free click chemistry | Facile conjugation of multiple functionalities | Drug delivery, bioimaging |

| Cyclotriphosphazene-based Dendrons | Click reaction (CuAAC) | High density of functional groups | Nanomaterials, catalysis, nanomedicine |

| Amphiphilic Glycodendrimers | Copper(I)-catalyzed azide-alkyne cycloaddition | Self-assembly into vesicles | Biotechnology, complex cell-like devices |

Construction of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. semanticscholar.org The azide group of this compound can be transformed into a triazole ring via click chemistry, a moiety known to participate in hydrogen bonding and metal coordination, which are key interactions in the formation of supramolecular assemblies. mdpi.com

These assemblies can range from simple host-guest complexes to complex, hierarchically structured membranes. mdpi.comrsc.org For example, linear supramolecular polymers can be constructed through the self-assembly of complementary monomers, where one component could be derived from this compound. rsc.org The resulting supramolecular structures can exhibit responsive behaviors, such as sensitivity to light or pH, making them suitable for applications in sensors, smart materials, and controlled release systems. rsc.org

Utility as a Versatile Building Block in Organic Synthesis

Beyond its applications in polymer and materials science, this compound serves as a valuable and versatile intermediate in organic synthesis, providing access to a wide array of nitrogen-containing compounds.

Precursor to Amines and Aminal-Type Peptides

The azide group is a well-established precursor to primary amines. The reduction of the azide in this compound, typically achieved through catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (the Staudinger reaction), yields Methyl 5-aminopentanoate. This amino ester is a useful building block for the synthesis of various molecules, including polyamides and peptidomimetics.

Furthermore, the amino group can be incorporated into more complex structures, such as aminal-type peptides. These modified peptides, where the amide bond is replaced by an aminal linkage, can exhibit enhanced stability towards enzymatic degradation, a desirable property for therapeutic peptides. The availability of both an amino group and an ester functionality in the reduced form of this compound provides a convenient scaffold for the construction of these and other modified peptide structures.

Synthesis of Complex Nitrogen-Containing Heterocycles (e.g., Triazoles, Azirines)

The azide functionality of this compound is a key participant in 1,3-dipolar cycloaddition reactions, most notably the aforementioned CuAAC reaction with alkynes to form 1,2,3-triazoles. nih.gov Triazoles are a prominent class of five-membered nitrogen-containing heterocycles with a broad range of applications in medicinal chemistry and materials science. mdpi.commdpi.com The resulting triazole ring is stable and can act as a rigid linker or a pharmacophore in bioactive molecules.

Additionally, azides can undergo reactions to form other heterocyclic systems. For example, under specific conditions, azides can react with certain substrates to yield azirines, three-membered rings containing a nitrogen atom. researchgate.net These strained heterocycles are reactive intermediates that can be further transformed into a variety of other nitrogen-containing compounds, highlighting the synthetic versatility of this compound as a precursor to diverse heterocyclic frameworks. researchgate.net

Derivatization in Flavor and Fragrance Research (academic study of ester reactivity)

While this compound is not a conventional component in the flavor and fragrance industry, its chemical structure presents an intriguing subject for academic research into ester reactivity and the synthesis of novel aroma compounds. The molecule contains a terminal azide group and a methyl ester, both of which can be chemically modified. The study of its derivatization focuses on the transformation of the ester functional group to explore the synthesis of new molecules with potential olfactory properties.

The primary avenues for such academic exploration involve leveraging the reactivity of the ester group through reactions like transesterification, reduction, and hydrolysis followed by re-esterification. These are fundamental reactions in the synthesis of many artificial and nature-identical flavor and fragrance compounds. researchgate.netimbibeinc.comganeshremedies.com

Transesterification for Novel Ester Synthesis

Transesterification is a key process where the alcohol portion of an ester is exchanged with another alcohol, creating a new ester. libretexts.orgmasterorganicchemistry.com This reaction is often catalyzed by an acid or a base and is reversible. youtube.comucalgary.ca In the context of this compound, the methyl group (-CH₃) can be replaced by a variety of other alkyl or aryl groups from different alcohols. This process would yield a library of novel 5-azidopentanoate esters.

The objective of such research would be to investigate how changes in the alcohol-derived portion of the ester structure influence the resulting aroma. Short-chain aliphatic esters are well-known for their characteristic fruity smells. nih.govquora.com For instance, isoamyl acetate (B1210297) is renowned for its strong banana-like aroma, while ethyl butyrate (B1204436) is characteristic of pineapple. imbibeinc.comquora.com By reacting this compound with alcohols commonly used in flavor synthesis, it is possible to generate new compounds whose scent profiles can be studied.

The table below outlines a series of hypothetical derivatizations of this compound via transesterification, along with the predicted odor characteristics of the resulting products based on known structure-odor relationships of similar pentanoate esters.

| Reactant Alcohol | Resulting Ester Derivative | Predicted Odor Profile |

|---|---|---|

| Ethanol | Ethyl 5-azidopentanoate | Fruity, apple-like, sweet |

| Isoamyl alcohol | Isoamyl 5-azidopentanoate | Banana, pear, fruity |

| Butanol | Butyl 5-azidopentanoate | Fruity, pineapple-like |

| Geraniol | Geranyl 5-azidopentanoate | Rosy, floral, fruity |

| Phenethyl alcohol | Phenethyl 5-azidopentanoate | Floral, rose, honey |

Reduction to Alcohol Precursors

Another significant derivatization pathway is the reduction of the ester functional group. Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can reduce esters to primary alcohols. chemistrysteps.comcommonorganicchemistry.comlibretexts.org Applying this reaction to this compound would convert the methyl ester group into a primary alcohol, yielding 5-azidopentan-1-ol.

This resulting azido-alcohol is a bifunctional molecule. It could potentially have its own unique scent profile, or more importantly, serve as a versatile precursor for a second stage of ester synthesis. This newly formed alcohol could then be reacted with a variety of carboxylic acids (the reverse of the initial esterification) to create a different and more complex family of esters with potentially valuable fragrance properties.

Reaction Scheme: Reduction and Subsequent Esterification

Reduction: this compound + LiAlH₄ → 5-Azidopentan-1-ol

Esterification: 5-Azidopentan-1-ol + Acetic Acid → 5-Azidopentyl acetate (Predicted odor: fruity, sweet)

Hydrolysis and Re-esterification

Hydrolysis, which is the reverse of esterification, involves splitting the ester back into its constituent carboxylic acid and alcohol using water, typically in the presence of an acid or base catalyst. ucalgary.calibretexts.orglibretexts.org Hydrolyzing this compound would yield 5-azidopentanoic acid and methanol (B129727).

This 5-azidopentanoic acid could then be isolated and re-esterified with different, often more complex or valuable, alcohols that are staples in the fragrance industry. monash.eduresearchgate.net This two-step process of hydrolysis followed by Fischer esterification provides an alternative route to generating novel ester derivatives, particularly when direct transesterification might be inefficient. This allows for the pairing of the 5-azidopentanoic acid backbone with alcohols known to impart desirable fragrance notes, such as floral, woody, or musky characteristics.

This academic exploration of ester reactivity, using this compound as a model compound, provides a framework for understanding how simple molecules can be chemically modified to produce a diverse range of compounds with potentially new and interesting sensory properties for the flavor and fragrance industry.

Q & A

Basic: What are the standard synthetic routes for Methyl 5-azidopentanoate, and how is purity ensured?

This compound is typically synthesized via nucleophilic substitution of a brominated precursor (e.g., methyl 5-bromopentanoate) with sodium azide in polar aprotic solvents like DMSO. The reaction proceeds under mild conditions (room temperature, 15–24 hours) to achieve quantitative yields . Purity is validated using 1H/13C NMR (e.g., δ 3.28 ppm for -CH2N3 protons) and IR spectroscopy (N3 stretch at ~2092 cm⁻¹). Chromatographic purification (e.g., column chromatography with DCM/DMA) is recommended for isolating high-purity products .

Basic: How do researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR : Peaks for the azide group (δ 3.28 ppm in 1H NMR) and ester carbonyl (δ 170–175 ppm in 13C NMR) .

- IR Spectroscopy : Diagnostic bands for N3 (2090–2100 cm⁻¹) and ester C=O (1718–1730 cm⁻¹) .

- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 172.1084 for C6H11N3O2) .

Advanced: What strategies optimize chemo- and stereoselectivity in azide-based amination reactions using this compound?

In α-amination reactions, selectivity is controlled by:

- Catalytic Systems : Use of trifluorophosphine (PF3) or 2-fluoropyridine to stabilize intermediates .

- Solvent Effects : Dichloromethane (DCM) enhances electrophilic azide activation .

- Temperature : Reactions at 0°C minimize side reactions (e.g., Curtius rearrangement) .

- Substrate Design : Steric hindrance at the reaction site (e.g., bulky amides) directs regioselectivity .

Advanced: How can discrepancies in azide reactivity data be resolved during kinetic studies?

Conflicting reactivity data may arise from:

- Solvent Polarity : Polar solvents (e.g., DMSO) accelerate azide substitution but may promote decomposition.

- Trace Moisture : Hydrolysis of the ester or azide group alters reaction pathways.

- Analytical Limitations : Use time-resolved FTIR or in-situ NMR to monitor intermediates and validate kinetic models .

- Statistical Validation : Apply ANOVA to assess reproducibility across multiple trials .

Basic: What safety protocols are critical when handling this compound?

- Explosivity Risk : Azides are shock-sensitive. Store in inert atmospheres (<5°C) and avoid metal contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic HN3 gas.

- Waste Disposal : Quench residual azides with sodium nitrite/acid solutions before disposal .

Advanced: How is this compound utilized in bioorthogonal chemistry or materials science?

- Click Chemistry : The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize polymers or biomolecules.

- Proteomics : As a photoaffinity probe, it captures transient protein-ligand interactions via UV-induced crosslinking .

- Insect Pheromone Studies : Derivatives like 2-allylphenyl 5-azidopentanoate have been tested as synthetic attractants in entomology .

Basic: What are common byproducts in this compound synthesis, and how are they mitigated?

- Alkyl Bromide Residuals : Unreacted starting material is removed via silica gel chromatography.

- Hydrolysis Products : Trace water generates 5-azidopentanoic acid; anhydrous conditions and molecular sieves are essential .

Advanced: How do computational methods aid in predicting reaction pathways for azide-containing compounds?

- DFT Calculations : Model transition states to predict regioselectivity in amination reactions.

- MD Simulations : Assess solvent effects on azide stability and reactivity .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

- 13C NMR : The ester carbonyl (δ ~170 ppm) and adjacent methylene carbons (δ 30–40 ppm) distinguish it from nitrile or amide analogs.

- ATR-FTIR : Azide stretches (~2092 cm⁻¹) are absent in non-azide derivatives .

Advanced: How can researchers address low yields in large-scale azide reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.